![molecular formula C11H11N3O2 B2929712 5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1501874-12-9](/img/structure/B2929712.png)
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
“5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione was achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Molecular Structure Analysis
The molecular structure of “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” can be deduced from its name. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Pyrazole derivatives like 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures are studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao & Lei, 2012).
- Computational Study : Theoretical investigations, including thermodynamic properties and tautomeric forms, are conducted using gauge-including atomic orbital (GIAO) method and DFT calculations (Shen, Huang, Diao & Lei, 2012).
Chemical Reactions and Derivatives
- Functionalization Reactions : Studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives reveal insights into reaction mechanisms and product formation (Yıldırım, Kandemirli & Demir, 2005).
- Scaffold Synthesis : These compounds are used as scaffolds for synthesizing highly functionalized isoxazoles, demonstrating their utility in complex organic synthesis (Ruano, Fajardo & Martín, 2005).
Luminescence and Sensing Applications
- Fluorescence Sensing : Derivatives of 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid demonstrate potential as fluorescence sensors, particularly for detecting aluminum ions with high sensitivity and selectivity (Naskar et al., 2018).
Coordination Polymers and Metal Complexes
- Synthesis of Coordination Polymers : These pyrazole derivatives are instrumental in constructing coordination polymers with metals like zinc and cobalt, which have applications in luminescence sensing and photocatalysis (Xue et al., 2021).
- Anti-Cancer Activity : Certain complexes based on 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid derivatives show promising anti-cancer activity in vitro (Qiao et al., 2021).
Future Directions
The future directions for the research on “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” could involve exploring its potential biological activities, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory activities . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be potential areas of future research .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with nicotinic receptors . These receptors play a crucial role in various conditions like schizophrenia, autism, Alzheimer’s disease, Parkinson’s disease, dementia with Lewy bodies, and mood and anxiety disorders, besides pain .
Mode of Action
Based on the structural similarity to other pyridine-based compounds, it can be hypothesized that it might interact with its targets, possibly nicotinic receptors, leading to changes in the receptor activity .
Biochemical Pathways
Given the potential interaction with nicotinic receptors, it can be inferred that it might influence the cholinergic system and associated neurotransmission .
Result of Action
Based on its potential interaction with nicotinic receptors, it can be hypothesized that it might influence neuronal activity and neurotransmission .
properties
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNIAKNSMFTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid |
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